2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-8-9-16(14(2)10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQWAWJICHSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, affecting their function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents at two positions:
5-position of the triazole ring : Modifications here influence electronic properties and steric bulk.
Aryl group on the acetamide side chain : Variations affect lipophilicity and receptor binding.
Table 1: Key Structural Features and Properties of Analogs
*Calculated based on molecular formula C₁₉H₂₃N₅OS.
Physicochemical and Structural Insights
- Lipophilicity: Substituents like 4-bromophenoxymethyl () increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Crystallography and NMR : Structural data for analogs (e.g., 1H NMR shifts in furan derivatives , X-ray crystallography in bromophenyl compounds ) confirm the role of substituents in packing and hydrogen-bonding networks.
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 263.32 g/mol
- CAS Number : Not specified in the results but can be cross-referenced with chemical databases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- The compound may exert its anticancer effects by targeting specific enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDACs) .
- Molecular docking studies have suggested that the compound binds effectively to these targets, potentially disrupting their function and leading to apoptosis in cancer cells .
-
Case Studies :
- In vitro assays have demonstrated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one discussed have shown IC₅₀ values in the low micromolar range against colon cancer cell lines .
- A study reported that certain 1,2,4-triazole derivatives demonstrated high potency against human colon cancer (HCT 116) cells, with some compounds exhibiting relative potency greater than 50% compared to doxorubicin .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial Effects :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- The presence of specific functional groups (e.g., amino and sulfanyl) has been linked to enhanced biological activity. Modifications at various positions on the triazole ring can lead to increased potency against targeted biological pathways .
- For instance, substituents such as dimethyl groups on phenyl rings have been shown to improve cytotoxicity profiles by enhancing lipophilicity and binding affinity to target proteins .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC₅₀ Value (μM) | Target Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 4.363 | Thymidylate Synthase |
| Compound B | Antimicrobial | 10.5 | Cell Wall Synthesis |
| Compound C | Antiviral | 3.2 | Viral Replication Inhibition |
| Compound D | Antidiabetic | 5.0 | Insulin Sensitivity |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide?
Methodology :
- Key Step : Alkylation of the 4-amino-5-benzyl-1,2,4-triazole-3-thiol intermediate with α-chloroacetamide derivatives.
- Conditions : React in ethanol under alkaline conditions (e.g., NaOH/KOH) at reflux for 4–6 hours. Post-reaction, crystallize the product using ethanol or methanol to obtain white/yellow crystalline solids with sharp melting points .
- Validation : Confirm purity via TLC and elemental analysis. Characterize intermediates via -NMR (e.g., δ 2.3–2.5 ppm for methyl groups in the 2,4-dimethylphenyl moiety) and mass spectrometry (e.g., molecular ion peak matching the expected m/z) .
Q. How is the structure of this compound validated experimentally?
Methodology :
- Spectroscopic Techniques :
- -NMR: Identify key protons (e.g., benzyl CH at δ 3.8–4.0 ppm, acetamide NH at δ 8.1–8.3 ppm).
- LC-MS : Confirm molecular weight (e.g., calculated for CHNOS: 409.5 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using programs like SHELXL (if single crystals are obtained). Validate bond lengths/angles against density functional theory (DFT) calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for anti-exudative activity in derivatives of this compound?
Methodology :
- Derivative Synthesis : Modify substituents on the benzyl (e.g., halogenation) or 2,4-dimethylphenyl groups (e.g., nitro/amino substitutions).
- Biological Assays :
- Formalin-Induced Edema Model : Administer compounds (10–50 mg/kg) to rats and measure paw volume reduction using digital plethysmometry. Compare activity to reference drugs (e.g., diclofenac sodium) .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity. For example, electron-withdrawing groups on the benzyl ring may enhance potency .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodology :
- In Vitro/In Vivo Bridging :
- Cellular Assays : Test COX-1/COX-2 inhibition in macrophages to identify anti-inflammatory targets.
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., sulfoxide derivatives) via LC-MS/MS.
- Mechanistic Studies : Use gene knockout models (e.g., COX-2 mice) to isolate pathways affected by the compound .
Q. What strategies mitigate side reactions during synthesis, such as thiol oxidation or triazole ring isomerization?
Methodology :
- Reaction Optimization :
- Use inert atmospheres (N) to prevent thiol oxidation to disulfides.
- Adjust pH to 8–9 to stabilize the triazole ring and avoid acid-catalyzed isomerization.
- Byproduct Analysis : Monitor reactions via HPLC-MS to detect impurities (e.g., oxidized sulfonyl derivatives). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
